2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide
Description
2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide is a synthetic acetamide derivative featuring a cyclopropyl group and a 1-methylpiperidin-3-yl substituent. The cyclopropyl moiety may enhance metabolic stability and ligand-receptor interactions, while the methylpiperidine group could influence lipophilicity and bioavailability . This compound’s design aligns with trends in developing neurologically active or anti-inflammatory agents, as seen in related acetamide derivatives .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-6-2-3-10(8-13)14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVDHTDXRIUBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184629 | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-(1-methyl-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353962-84-1 | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-(1-methyl-3-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-(1-methyl-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide typically involves the reaction of cyclopropylamine with 1-methylpiperidin-3-ylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
- The reaction is conducted under controlled temperature and pressure conditions.
Cyclopropylamine: reacts with .
Acetic anhydride: is used as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual N-substituents. Comparisons with analogous compounds reveal how substituents modulate activity:
Key Observations :
- Anti-inflammatory Activity: The ethylamino-quinazolinyl analogue in demonstrates enhanced anti-inflammatory efficacy compared to Diclofenac, suggesting that acetamide derivatives with aromatic and aminoalkyl groups may optimize receptor binding.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, which may enhance the compound’s half-life relative to analogues with linear alkyl chains .
Biological Activity
2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl group and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 194.28 g/mol. The presence of an amino group, cyclopropyl group, and piperidine ring contributes to its pharmacological properties.
Research indicates that this compound interacts with various biological targets, potentially acting as an inhibitor or activator of specific enzymes and receptors. The exact mechanisms are context-dependent but may involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine receptors.
Neuropharmacological Effects
Preliminary studies suggest that this compound may influence mood and cognitive functions, making it a candidate for treating neurological disorders. Its structural similarity to known psychoactive compounds indicates potential interactions with neurotransmitter systems.
Anticancer Potential
In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperidine structures have shown significant activity against breast carcinoma (MCF-7) and other cancer types . The mechanism often involves induction of apoptosis and inhibition of cell proliferation through specific pathways.
Case Studies and Research Findings
| Study | Cell Line | EC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 10.28 | Apoptosis induction via caspase activation |
| Study 2 | HepG2 | 8.107 | Inhibition of ERK1/2 pathway |
| Study 3 | A549 | 5.5 | Cell cycle arrest in G1 phase |
These findings illustrate the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.
Pharmacokinetics and Toxicity
The pharmacokinetic properties of this compound have not been extensively characterized. However, initial assessments indicate low cytotoxicity in normal cells while maintaining potent activity against cancerous cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
